

A Comparative Spectroscopic Guide to 2,4,6-Trimethylphenylboronic Acid

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Compound of Interest

Compound Name: *2,4,6-Trimethylphenylboronic acid*

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This guide provides a detailed spectroscopic comparison of **2,4,6-trimethylphenylboronic acid** with relevant alternatives, namely phenylboronic acid and 4-methoxyphenylboronic acid. The inclusion of these analogues allows for a clear understanding of the influence of aromatic substitution on the spectroscopic properties. All data is presented in a comparative format, supported by detailed experimental protocols for key analytical techniques.

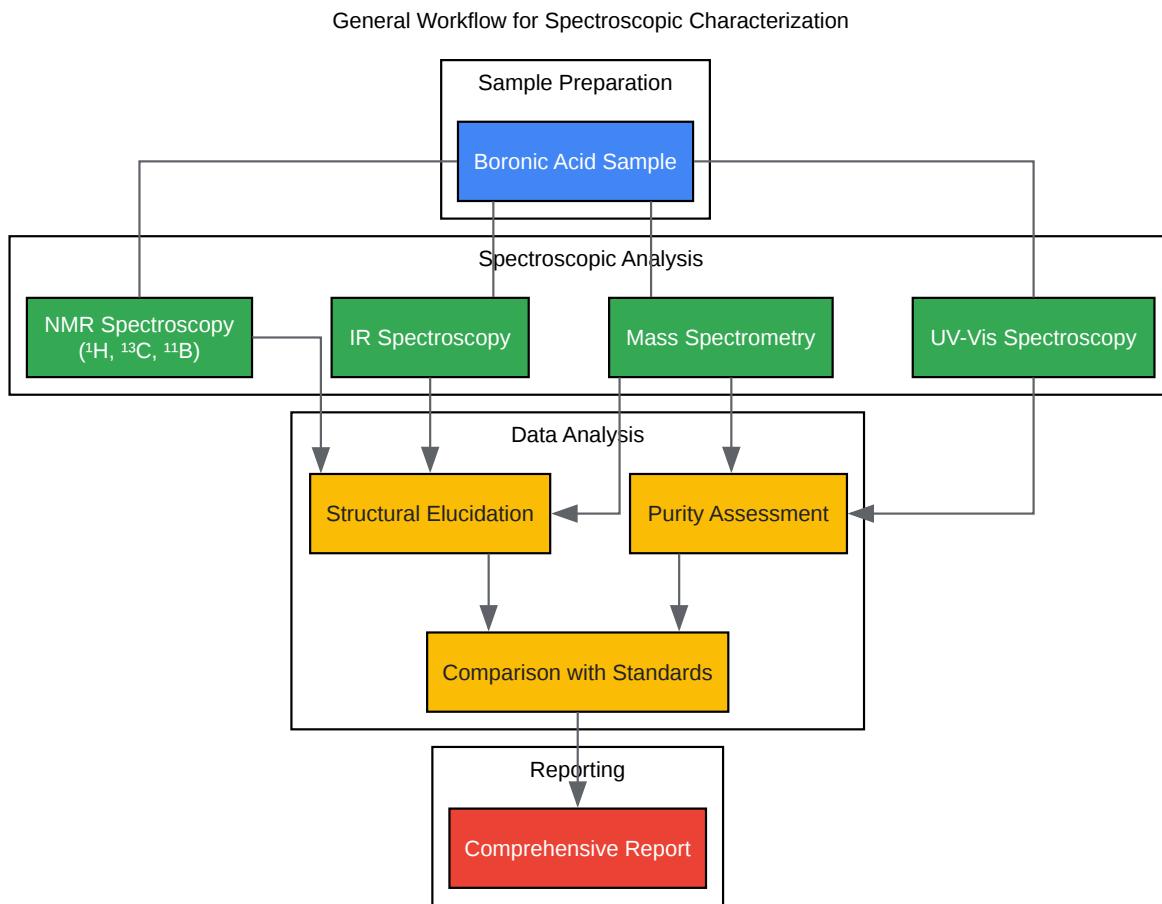
Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for **2,4,6-trimethylphenylboronic acid** and its comparators. This data is essential for the identification and characterization of these compounds in a laboratory setting.

Spectroscopic Technique	2,4,6-Trimethylphenylboronic Acid	Phenylboronic Acid	4-Methoxyphenylboronic Acid
¹ H NMR (CDCl ₃ , δ in ppm)	6.82 (s, 2H, Ar-H), 4.73 (brs, 2H, B(OH) ₂), 2.33 (s, 6H, o-CH ₃), 2.26 (s, 3H, p-CH ₃) ^[1]	8.15-8.25 (m, 2H, Ar-H), 7.40-7.60 (m, 3H, Ar-H)	7.97 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 3.83 (s, 3H, OCH ₃)
¹³ C NMR (CDCl ₃ , δ in ppm)	139.6, 138.7, 128.0, 127.3, 22.9, 22.0, 21.1 ^[1]	135.0, 131.5, 128.3, 127.8	161.5, 136.8, 125.5, 113.8, 55.3
¹¹ B NMR (CDCl ₃ , δ in ppm)	~28-30	~28-30	~28-30
IR (KBr, cm ⁻¹)	~3400-3200 (O-H), ~1600 (C=C), ~1350 (B-O)	~3400-3200 (O-H), ~1600 (C=C), ~1350 (B-O)	~3400-3200 (O-H), ~1600 (C=C), ~1350 (B-O), ~1250 (C-O)
Mass Spec. (m/z)	164.10 (M ⁺) ^[2]	122.05 (M ⁺)	152.06 (M ⁺) ^[3]
UV-Vis (λmax, nm)	Not specified	~270	~228, ~273

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a boronic acid compound.



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References

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[pubchem.ncbi.nlm.nih.gov]
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